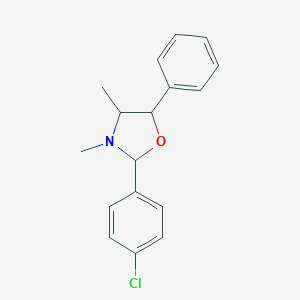
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. It can include observing changes in the compound when it’s exposed to different conditions or combined with other substances .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Structural and Photochemical Studies
Structural Insights and Photochromic Properties : The synthesis of 1,3-oxazolidine derivatives, including compounds structurally related to "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has provided insights into the impact of substituents on photochromic behaviors. For instance, studies on 3’-(4-chlorophenyl)-5’,5’-dimethyl-2’-oxospiro[(2H)-chromene-2,4’-1,3-oxazolidine] have explored the donor influence of chlorine atoms on the structural and photochemical properties of spiropyrans, a class of compounds known for their reversible photo-induced color changes (Luk’yanov et al., 2016).
Spectroscopic and Photophysical Analysis
Fluorescent Molecular Probes : The creation of fluorescent solvatochromic dyes based on oxazolidine structures, including 2,5-Diphenyloxazoles with specific substituents, has been significant for developing sensitive fluorescent molecular probes. These probes are used to study biological events and processes, benefiting from their strong solvent-dependent fluorescence, which allows for versatile applications in bioimaging and diagnostics (Diwu et al., 1997).
Thermodynamics and Chemical Properties
Combustion and Vaporization Studies : Research on the combustion and vaporization of oxazolidines, including compounds like "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has contributed to understanding their thermodynamic properties. These studies provide valuable data on the standard molar enthalpies of formation and combustion, crucial for applications in materials science and chemical engineering (Gudiño et al., 1998).
Catalysis and Chemical Synthesis
Catalytic Oxidation : The synthesis of new Cu(II) complexes with 1,3-oxazolidine-based ligands demonstrates the catalytic potential of oxazolidine derivatives in oxidation reactions. These complexes have shown effectiveness in the oxidation of benzyl alcohols, highlighting the role of oxazolidines in developing new catalysts for organic synthesis (Bikas et al., 2018).
Material Science and Engineering
Optoelectronic Properties : The synthesis and characterization of oxazolidine compounds have also focused on their optoelectronic properties. For example, studies involving the synthesis of bicyclic oxazolidine compounds and their structural characterization via spectroscopy and X-ray crystallography have provided insights into their potential applications in materials science, especially in the development of new materials with specific electronic and photophysical properties (Abbas et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVESJYKJYWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

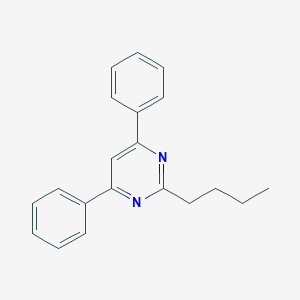
![1-[(1-Oxido-2-pyridinyl)methyl]pyridinium](/img/structure/B372663.png)
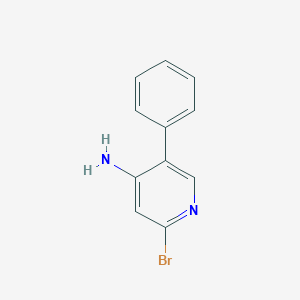
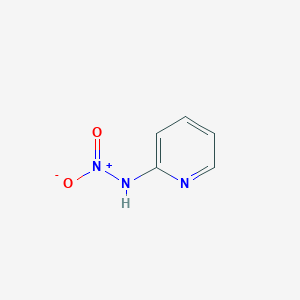
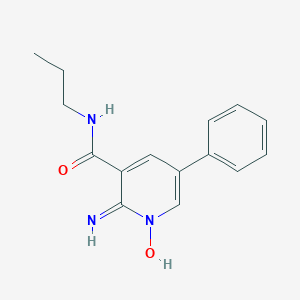
![5H-pyrido[2',3':4,5]pyrrolo[3,2-b]pyridine](/img/structure/B372669.png)
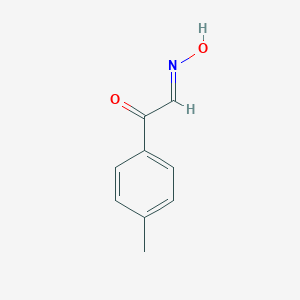
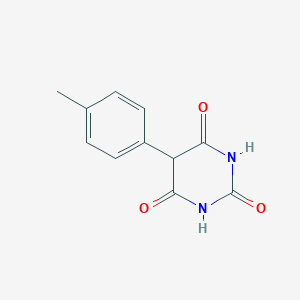
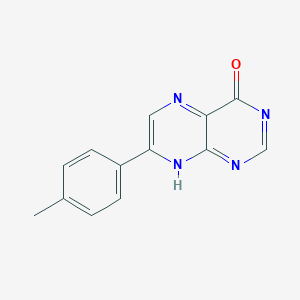
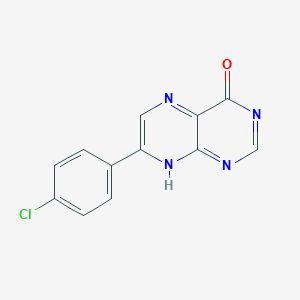
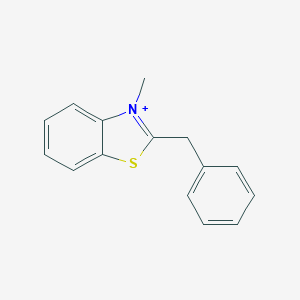
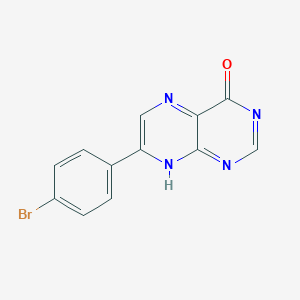
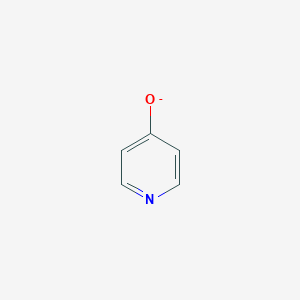
![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)